molecular formula C5H4INO2 B1311999 4-iodo-1H-pyrrole-2-carboxylic Acid CAS No. 252861-26-0

4-iodo-1H-pyrrole-2-carboxylic Acid

Cat. No. B1311999
CAS RN: 252861-26-0
M. Wt: 237 g/mol
InChI Key: PGSPYCIHODWVMJ-UHFFFAOYSA-N
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Description

4-iodo-1H-pyrrole-2-carboxylic Acid, also known as 4-Iodopyrrole-2-carboxylic Acid, is a chemical compound that has gained widespread interest in various research fields due to its unique properties and potential applications. It has a molecular formula of C5H4INO2 and a molecular weight of 237 g/mol .


Molecular Structure Analysis

The molecular structure of 4-iodo-1H-pyrrole-2-carboxylic Acid consists of a pyrrole ring, which is a five-membered aromatic ring with alternating double bonds and a nitrogen atom, attached to a carboxylic acid group and an iodine atom .


Physical And Chemical Properties Analysis

4-iodo-1H-pyrrole-2-carboxylic Acid is a solid compound with a melting point of 184-186°C and a density of approximately 2.32 g/cm³ .

Scientific Research Applications

Catalytic Reactions and Organic Synthesis

4-iodo-1H-pyrrole-2-carboxylic acid and its derivatives play a crucial role in catalytic reactions and organic synthesis. For instance, pyrrole-2-carboxylic acid has been utilized as an effective ligand in Cu-catalyzed monoarylation of anilines with aryl iodides and bromides, yielding moderate to good yields of diaryl amine products under specific conditions (Altman, Anderson, & Buchwald, 2008). Additionally, derivatives of 4-iodo-1H-pyrrole-2-carboxylic acid have been synthesized with various yields, showcasing its versatility in the creation of novel compounds (Marcotte & Lubell, 2002).

Synthesis of Pyrrolopyrimidines and Pyrrolines

The compound has also found application in the synthesis of pyrrolopyrimidines, a process facilitated by palladium-catalyzed cross-coupling reactions, demonstrating its utility in creating structurally diverse molecules (Tumkevičius & Masevičius, 2007). Moreover, it participates in redox-annulations with α,β-unsaturated carbonyl compounds, leading to the formation of ring-fused pyrrolines, further highlighting its reactivity and potential in synthetic chemistry (Kang, Richers, Sawicki, & Seidel, 2015).

Molecular Recognition and Supramolecular Chemistry

In supramolecular chemistry, derivatives of 4-iodo-1H-pyrrole-2-carboxylic acid contribute to the development of water-soluble receptors capable of binding aromatic N-oxides in water through hydrogen bonding and other non-covalent interactions (Verdejo, Gil-Ramírez, & Ballester, 2009). This showcases its significance in creating highly selective and sensitive detection systems for various compounds in aqueous environments.

Isomerization and Ligand Synthesis

Further, 4-iodo-1H-pyrrole-2-carboxylic acid and its analogs serve as substrates in isomerization reactions, such as the Fe(II)-catalyzed transformation of 4-vinylisoxazoles into pyrroles, revealing a pathway to synthesizing pyrrole derivatives under mild conditions (Galenko, Bodunov, Galenko, Novikov, & Khlebnikov, 2017).

Safety and Hazards

4-iodo-1H-pyrrole-2-carboxylic Acid is considered an irritant . It should be handled with care to avoid contact with skin and eyes, and inhalation should be avoided .

Mechanism of Action

Target of Action

The primary targets of 4-Iodo-1H-Pyrrole-2-Carboxylic Acid are currently unknown. This compound is a derivative of pyrrole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrrole derivatives have been known to exhibit a broad range of chemical and biological properties

Pharmacokinetics

The compound is a solid at room temperature, with a melting point of 184-186°C . It has a molecular weight of 237 , which suggests it may have reasonable bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.

properties

IUPAC Name

4-iodo-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4INO2/c6-3-1-4(5(8)9)7-2-3/h1-2,7H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSPYCIHODWVMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452662
Record name 4-iodo-1H-pyrrole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-iodo-1H-pyrrole-2-carboxylic Acid

CAS RN

252861-26-0
Record name 4-iodo-1H-pyrrole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-iodo-1H-pyrrole-2-carboxylic acid
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